molecular formula C7H8N4O B12973787 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B12973787
M. Wt: 164.16 g/mol
InChI Key: QQAAJFDZLZLUQV-UHFFFAOYSA-N
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Description

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2 . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. Additionally, it can modulate signaling pathways, such as the ERK signaling pathway, leading to effects like cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar biological activities.

    1,2,4-Triazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the triazole and pyridine rings.

    1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a pyrimidine ring instead of a pyridine ring, showing similar biological properties.

Uniqueness

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4O/c1-12-6-4-2-3-5-9-10-7(8)11(5)6/h2-4H,1H3,(H2,8,10)

InChI Key

QQAAJFDZLZLUQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NN=C(N21)N

Origin of Product

United States

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